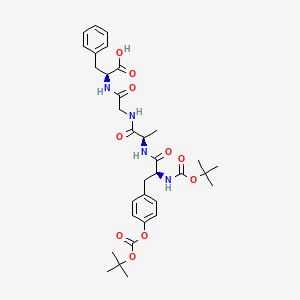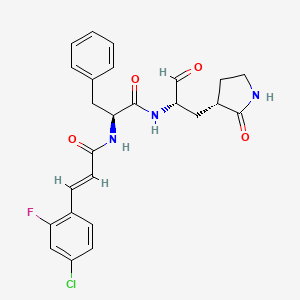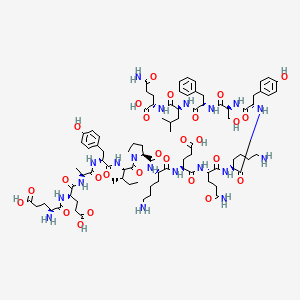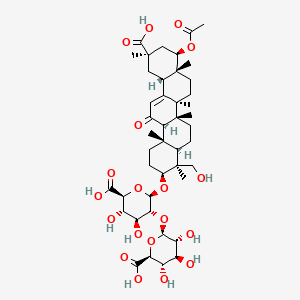
3Clpro-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3CLpro-1 is an antiviral drug related to rupintrivir, acting as a 3C-like protease inhibitor. It was originally developed for the treatment of human enterovirus 71. This compound is one of the most potent inhibitors of the viral enzyme 3C-like protease, with an in vitro IC50 of 200 nM . It also shows activity against coronavirus diseases such as SARS and MERS and is under investigation as a potential treatment agent for COVID-19 .
Preparation Methods
The preparation of 3CLpro-1 involves several synthetic steps:
Substitution Reaction: The compound 1 undergoes a substitution reaction with ethyl trifluoroacetate in the presence of an organic solvent and alkali to form compound 2.
Hydrolysis Reaction: Compound 3 is hydrolyzed under the action of an organic solvent and alkali to obtain compound 4.
Condensation Reactions: Compound 4 and compound 2 are condensed under the conditions of an organic solvent and a condensing agent to form compound 5. Compound 5 is then further condensed with compound 6 under similar conditions to obtain compound 7.
Dehydration Reaction: Finally, compound 7 undergoes a dehydration reaction in the presence of an organic solvent, alkali, and a dehydrating agent to yield the this compound inhibitor.
Chemical Reactions Analysis
3CLpro-1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, usually water. .
Scientific Research Applications
3CLpro-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of 3C-like proteases.
Biology: It helps in understanding the role of 3C-like proteases in viral replication and pathogenesis.
Medicine: It is being investigated as a potential therapeutic agent for treating viral infections, including COVID-19.
Industry: It is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
3CLpro-1 exerts its effects by inhibiting the 3C-like protease, a key enzyme in the replication of coronaviruses. The enzyme cleaves the viral polyprotein at eleven conserved sites, which is essential for the production of functional viral proteins. The inhibition of this protease prevents the virus from replicating and spreading .
Comparison with Similar Compounds
3CLpro-1 is compared with other similar compounds such as:
Rupintrivir: Another 3C-like protease inhibitor with similar antiviral properties.
Nirmatrelvir: A covalent inhibitor of 3C-like protease, used in combination with ritonavir for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor of 3C-like protease, approved in Japan for treating COVID-19
This compound stands out due to its high potency and broad-spectrum activity against various coronaviruses, making it a promising candidate for further development and clinical use .
Properties
CAS No. |
2409054-43-7 |
|---|---|
Molecular Formula |
C25H25ClFN3O4 |
Molecular Weight |
485.9 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoyl]amino]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |
InChI Key |
HXAHMXYAYHWWRI-ZCTWNQIISA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)F |
Canonical SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


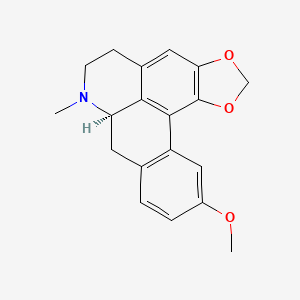
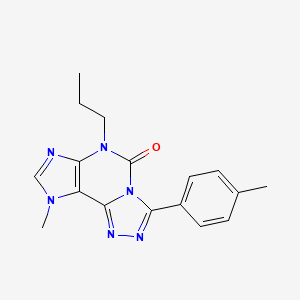
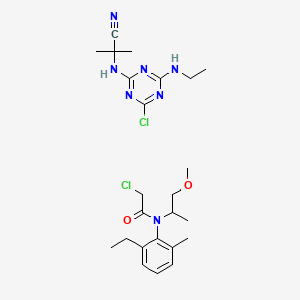


![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
